3-Methoxy-4-nitrobenzonitrile
Overview
Description
3-Methoxy-4-nitrobenzonitrile is a chemical compound with the molecular formula C8H6N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-nitrobenzonitrile is characterized by a linear formula of C8H6N2O3 . The molecular weight of this compound is 178.149 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4-nitrobenzonitrile include a molecular weight of 178.14 g/mol . The compound has a complexity of 240 and a topological polar surface area of 78.8 Ų .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis from Vanillin
A synthesis route for 3-Methoxy-4-chloro-5-nitrobenzonitrile, a related compound, was developed from vanillin, highlighting its potential as a precursor in synthetic chemistry (Sun & Kao, 1981).
Hydrogenation Processes
In a study on the hydrogenation of nitrobenzonitriles, the position of the nitro group relative to the nitrile group was found to significantly influence the hydrogenation process, suggesting that 3-Methoxy-4-nitrobenzonitrile could have specific reactivity patterns (Koprivova & Červený, 2008).
Gefitinib Synthesis
The synthesis of Gefitinib, a cancer treatment drug, involved the use of a derivative of 4-Methoxy-2-nitrobenzonitrile, indicating the potential application of 3-Methoxy-4-nitrobenzonitrile in pharmaceutical synthesis (Jin et al., 2005).
Tele Nucleophilic Aromatic Substitutions
A study on tele nucleophilic aromatic substitutions using 3-Trichloromethylbenzonitrile demonstrates the versatility of nitrobenzonitriles in complex chemical transformations (Giannopoulos et al., 2000).
Molecular Structure Investigation
The molecular structures of various nitrobenzonitriles, including 3-nitrobenzonitrile, were analyzed to understand their electron-withdrawing effects and potential applications in structural chemistry (Graneek et al., 2018).
Analytical and Physical Chemistry
MALDI MS Analysis
4-hydroxy-3-nitrobenzonitrile has been identified as a versatile matrix for MALDI mass spectrometry, suitable for analyzing small molecules, peptides, and proteins, indicating the potential utility of similar compounds like 3-Methoxy-4-nitrobenzonitrile in analytical applications (Gu et al., 2021).
Solubility Studies
Investigations into the solubility of various nitrobenzonitriles in different solvents provide insights into the solvation behavior and physical properties of these compounds, which could be relevant for 3-Methoxy-4-nitrobenzonitrile (Zheng et al., 2018).
Thermodynamic Functions
The thermodynamic functions associated with the solubility of nitrobenzonitriles have been extensively studied, providing a foundation for understanding the thermodynamic properties of 3-Methoxy-4-nitrobenzonitrile (Chen et al., 2017).
Safety and Hazards
Safety data sheets indicate that this chemical is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Mechanism of Action
Target of Action
It’s known that benzonitrile derivatives can interact with various biological targets depending on their specific functional groups .
Mode of Action
Benzonitrile derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of the nitro group and methoxy group in 3-Methoxy-4-nitrobenzonitrile could influence these reactions, potentially leading to unique interactions with its targets.
Biochemical Pathways
Benzonitrile derivatives are known to be involved in various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The ADME properties of 3-Methoxy-4-nitrobenzonitrile are as follows :
Result of Action
Benzonitrile derivatives can have various effects at the molecular and cellular level depending on their specific functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-4-nitrobenzonitrile. For instance, the compound’s action could be influenced by pH, temperature, and the presence of other substances in the environment . .
properties
IUPAC Name |
3-methoxy-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBUSDDLYBHQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447611 | |
Record name | 3-Methoxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-nitrobenzonitrile | |
CAS RN |
177476-75-4 | |
Record name | 3-Methoxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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